2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride
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Overview
Description
2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride is a chemical compound with the CAS Number: 1162066-49-0 . It has a molecular weight of 216.69 . The IUPAC name for this compound is 2-amino-4-(methylsulfonyl)butanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.69 . The IUPAC name for this compound is 2-amino-4-(methylsulfonyl)butanamide hydrochloride . The InChI code for this compound is 1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .Scientific Research Applications
Proteomics Research
2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride: is utilized in proteomics research due to its potential role in post-translational modifications of proteins. This compound can be used to study the methylation of amino acids in protein sequences, which is crucial for understanding protein function and interaction .
Drug Discovery
As a building block in medicinal chemistry, “EN300-7461406” is valuable for the synthesis of novel compounds with potential therapeutic effects. Its unique structure allows for the creation of new molecules that can be screened for activity against various diseases .
Biochemical Assays
In biochemical assays, this compound serves as a reagent for the modification of peptides. By altering peptide chains, researchers can investigate the structure-activity relationship (SAR) of peptides and their potential as drugs .
Material Science
In material science, “EN300-7461406” can be incorporated into polymers to study changes in physical properties. This application is significant for developing new materials with desired characteristics such as increased durability or biocompatibility .
Analytical Chemistry
This compound is used as a standard or reference in analytical chemistry to calibrate instruments and validate methods. Its stable structure and known properties make it an ideal candidate for such applications .
Chemical Synthesis
“EN300-7461406” is a versatile intermediate in chemical synthesis. It can be used to create a wide range of sulfonamide derivatives, which are a class of compounds with various industrial and pharmaceutical applications .
Computational Chemistry
In computational chemistry, the compound’s molecular structure can be analyzed to predict its reactivity and interaction with other molecules. This is essential for the in silico design of new drugs and materials .
High Throughput Screening (HTS)
Lastly, “EN300-7461406” may be included in compound libraries used for high throughput screening. HTS is a method used to quickly identify active compounds, antibodies, or genes that modulate a particular biomolecular pathway .
Safety and Hazards
properties
IUPAC Name |
2-amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3S.ClH/c1-9(13(2,11)12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSWQKGNMRLRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)N)N)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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